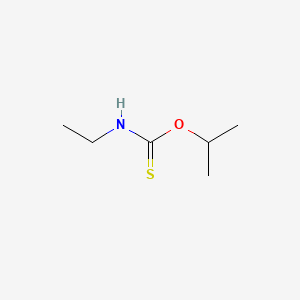

O-Isopropyl ethylthiocarbamate

Descripción general

Descripción

O-Isopropyl ethylthiocarbamate: is an organic compound with the molecular formula C6H13NOS and a molar mass of 147.24 g/mol . It is a colorless to pale yellow liquid with a pungent odor, practically insoluble in water but soluble in most organic solvents . This compound is primarily used as a herbicide and pesticide, blocking the amino acid synthesis pathway in plants, thus causing toxic effects on weeds and pests .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Isopropyl ethylthiocarbamate can be synthesized by reacting a thioformate with isopropyl chloroacetate . Another method involves the direct nucleophilic substitution reaction between diethylamine and sodium isopropyl xanthate under the catalysis of catalysts such as nickel sulfate, palladium chloride, sulfur, and sodium hypochlorite .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the xanthate esterification-aminolysis method. This method uses xanthate as the raw material, undergoing esterification with chlorohydrocarbon followed by aminolysis with aliphatic amine . The reaction conditions typically include temperatures ranging from 25°C to 70°C .

Análisis De Reacciones Químicas

Types of Reactions: O-Isopropyl ethylthiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Aplicaciones Científicas De Investigación

O-Isopropyl-N-Ethyl Thionocarbamate, also known as IPETC or Z-200, is a chemical compound with various applications, mainly in the industrial sector .

Scientific Research Applications

- Flotation Chemistry Research: IPETC is used in scientific research to study the flotation mechanisms of sulfide minerals. Studies have investigated its adsorption on copper sulfide minerals and its interactions with other chemicals used in flotation processes .

O-isopropyl-N-ethyl-thionocarbamate (IPETC), O-isopropyl-N-diethyl-thionocarbamate (IPDETC), and S-allyl-N-diethyl-dithiocarbamate (ADEDTC) on chalcopyrite reconstructed (1 1 2) surface and pyrite (1 0 0) surface . - Environmental Studies: IPETC is used in research focused on its removal from water and its degradation pathways. Oxidation processes, such as photocatalytic oxidation and Fenton-type oxidation, have been studied for IPETC removal from water .

Case Studies

While specific case studies are not detailed in the search results, the provided documents do allude to particular instances :

- Chalcopyrite/Pyrite Ore Separation: Microflotation tests have linked ADEDTC, IPETC, and IPDETC collectors to higher chalcopyrite recoveries. At a pH of roughly 9.0, pyrite recoveries reached only 25%, with ADEDTC exhibiting the highest recoveries of the three collectors .

- Developmental Toxicity: A lowest observed adverse effect level (LOAEL) of 30 mg/kg bw/day for developmental toxicity was established in one study .

- Acute Toxicity: The median lethal dose (LD50) in rats is 568 mg/kg bw. Observed sub-lethal effects included reduced motility and muscle tone, ataxia, dyspnoea and in one animal treated at 2067 mg/kg bw, necrosis .

- Worker Exposure: During product formulation, oral and dermal exposure might occur, particularly where manual or open processes are used. These could include transfer and blending activities, quality control analysis, and cleaning and maintaining equipment .

Data Table

Mecanismo De Acción

O-Isopropyl ethylthiocarbamate exerts its effects by blocking the amino acid synthesis pathway in plants, leading to the accumulation of toxic intermediates that disrupt cellular functions . This mechanism involves the inhibition of key enzymes in the pathway, ultimately causing cell death in weeds and pests .

Comparación Con Compuestos Similares

- O-Ethyl-N-ethyl thiocarbamate

- O-Isopropyl-N-ethyl thiocarbamate

- O-Butyl-N-butyl thiocarbamate

Uniqueness: O-Isopropyl ethylthiocarbamate is unique due to its specific structural configuration, which provides distinct physicochemical properties and biological activities compared to other thiocarbamates . Its effectiveness as a herbicide and flotation agent highlights its versatility and utility in various applications .

Actividad Biológica

O-Isopropyl ethylthiocarbamate (IPETC), with the chemical formula and CAS number 141-98-0, is a yellowish oily liquid that is primarily used as a flotation collector in mineral processing, particularly for the separation of sulfide ores. This compound exhibits various biological activities, which are crucial for understanding its implications in both industrial applications and potential environmental impacts.

- Molecular Formula :

- Appearance : Yellowish oily liquid

- Solubility : Insoluble in water; highly soluble in organic solvents like ethyl alcohol and benzene.

Biological Activity Overview

The biological activity of IPETC can be assessed through various studies focusing on its toxicity, irritancy, and potential carcinogenic effects. The following sections summarize key findings from recent research.

Toxicity Studies

- Repeated Dose Toxicity :

- Skin Irritation :

- Eye Irritation :

- Sensitization :

Genotoxicity

In vitro studies conducted using bacterial reverse mutation assays indicated that IPETC does not exhibit mutagenic effects across various concentrations tested . This suggests a lower risk of genetic damage compared to other compounds.

Environmental Impact

IPETC is commonly used in flotation processes for mining operations, which raises concerns about its environmental persistence and potential toxicity to aquatic life. Studies have shown that IPETC can be effectively removed from wastewater through oxidation processes involving iron salts and UV light . The degradation products include less harmful compounds like O-isopropyl N-ethylcarbamate.

Case Studies

-

Flotation Performance :

- Research indicates that IPETC enhances the floatability of chalcopyrite over galena in flotation processes due to its selective adsorption properties on mineral surfaces . The interaction energies between IPETC and these minerals were measured at approximately kJ/mol for chalcopyrite and kJ/mol for galena, indicating favorable interactions that enhance mineral recovery .

-

Degradation Pathways :

- A study on the photocatalytic degradation of IPETC found that under UV light exposure, it undergoes transformation into several intermediates before complete mineralization into carbon dioxide within a day . This highlights the compound's potential environmental impact if released untreated into water bodies.

Data Summary Table

| Parameter | Value/Observation |

|---|---|

| Molecular Formula | C₆H₁₃NOS |

| Repeated Dose Toxicity | Low to moderate (10% weight loss at high dose) |

| Skin Irritation | Significant (cell viability 10.2% at high concentration) |

| Eye Irritation | Mild symptoms (resolved in 72 hours) |

| Genotoxicity | Non-mutagenic |

| Flotation Performance | Better floatability for chalcopyrite |

| Environmental Degradation | Effective removal via oxidation processes |

Propiedades

IUPAC Name |

O-propan-2-yl N-ethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIACEOHPIRTHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027093 | |

| Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

141-98-0 | |

| Record name | O-(1-Methylethyl) N-ethylcarbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-200 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-isopropyl ethylthiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ISOPROPYL N-ETHYLTHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H67Z2VP9UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.